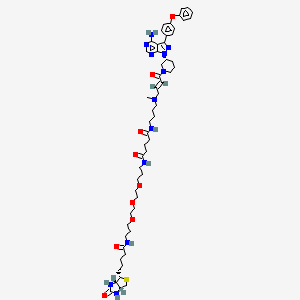
5(6)-Carboxyeosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(6)-Carboxyeosin is a fluorescent dye that has been widely used in various scientific research applications. It is a derivative of eosin, which is an organic compound that belongs to the xanthene family. The carboxyeosin dye has a carboxyl group that makes it highly soluble in water and allows it to be used in many biochemical and physiological studies.
Applications De Recherche Scientifique
A study by Adam et al. (2017) demonstrated the use of 5-carboxyeosin as a photosensitizer in a sustainable in vitro system for enzyme-based photohydrogen production. This system, which combined the photosensitizer with a hydrogenase enzyme, achieved high turnover numbers and frequencies, showcasing the potential of 5-carboxyeosin in light-driven biocatalytic processes (Adam et al., 2017).
Yang et al. (2015) developed fiber-optic-based micro-probes for intracellular single-cell pH measurement, utilizing BCECF (2',7'-bis(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), a pH-sensitive dye, for neutral pH monitoring. These probes demonstrated high resolution and response times within a biologically relevant pH range, highlighting the applicability of carboxyeosin derivatives in single-cell experiments (Yang et al., 2015).
Ralston et al. (1981) investigated the use of carboxyfluorescein, including 5(6)-carboxyfluorescein, as a probe for liposome-cell interactions. They emphasized the importance of dye purification and characterized its interaction with cells and vesicles, which is crucial for various applications in cellular biology (Ralston et al., 1981).
Esmann (1991) introduced 6-carboxy-eosin as a non-covalently bound fluorescent probe for monitoring conformational changes in detergent-solubilized Na,K-ATPase. This study highlighted the utility of carboxyeosin derivatives in studying protein conformational dynamics (Esmann, 1991).
Choi and Eisner (1999) explored the role of sarcolemmal Ca2+-ATPase in rat ventricular myocytes using carboxyeosin. Their research demonstrated the significant role of this ATPase in regulating intracellular calcium concentration, furthering our understanding of cellular ion dynamics (Choi & Eisner, 1999).
Propriétés
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Carboxyeosin | |
CAS RN |
132201-84-4 |
Source


|
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














